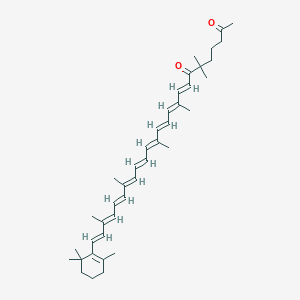

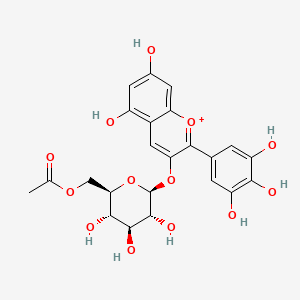

![molecular formula C43H52N2O11 B1255199 [(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1255199.png)

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

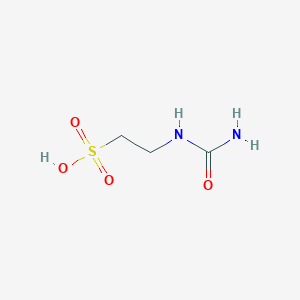

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate is a member of the pluramycin-class antibiotics, which are characterized by their unique structural feature of C-glycosylated anthrapyranone skeletons. These compounds were first discovered in 1956 by Umezawa and Kondo from the terrestrial bacterium Streptomyces pluricolorescens . This compound A, the first identified member, has since been followed by numerous congeners, each exhibiting significant bioactivities, particularly as antitumor antibiotics .

Vorbereitungsmethoden

The synthesis of pluramycin involves several key steps, including the construction of the highly oxygenated tetracyclic core and the preparation of rare deoxyamino sugars . The synthetic routes can be broadly categorized into three types:

Construction of the A-ring: This involves five different approaches, each focusing on the selective formation of the A-ring.

Construction of the D-ring: This is subdivided into two approaches, focusing on the selective formation of the D-ring.

Construction of the B-ring: This involves a single approach to build the B-ring.

Industrial production of pluramycin typically involves fermentation processes using Streptomyces species, followed by extraction and purification of the compound .

Analyse Chemischer Reaktionen

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the glycosidic bonds, often using reagents like sodium methoxide.

The major products formed from these reactions include various derivatives of the anthrapyranone core, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate and its derivatives have been extensively studied for their applications in various fields:

Wirkmechanismus

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate exerts its effects by binding to DNA and inhibiting RNA synthesis. This interaction is facilitated by the bis-C-glycosyl anthrapyranone core, which allows for sequence-selective binding to DNA strands . The compound’s molecular targets include various DNA sequences, leading to the inhibition of cellular replication and transcription .

Vergleich Mit ähnlichen Verbindungen

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate is unique among its class due to its specific structural features and bioactivities. Similar compounds include:

Kidamycin: Shares a similar anthrapyranone core but differs in its glycosidic attachments.

Hedamycin: Another member of the pluramycin family, known for its potent antitumor activity.

Saptomycins: These compounds lack the C8 sugar and have different glycosidic bonds compared to pluramycin.

Each of these compounds exhibits unique bioactivities and structural features, highlighting the diversity within the pluramycin family .

Eigenschaften

Molekularformel |

C43H52N2O11 |

|---|---|

Molekulargewicht |

772.9 g/mol |

IUPAC-Name |

[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C43H52N2O11/c1-12-13-30-43(7,56-30)31-17-27(47)32-19(2)14-25-34(40(32)55-31)39(51)35-33(38(25)50)23(28-16-26(44(8)9)36(48)20(3)52-28)15-24(37(35)49)29-18-42(6,45(10)11)41(21(4)53-29)54-22(5)46/h12-15,17,20-21,26,28-30,36,41,48-49H,16,18H2,1-11H3/b13-12+/t20-,21+,26-,28-,29-,30?,36-,41-,42+,43?/m1/s1 |

InChI-Schlüssel |

BQCHGWYGWQEMTJ-HXYNYHLTSA-N |

Isomerische SMILES |

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)N(C)C)[C@H]7C[C@]([C@@H]([C@@H](O7)C)OC(=O)C)(C)N(C)C)O |

Kanonische SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |

Synonyme |

pluramycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)

![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)